(2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one
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Overview
Description
(2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one: is an organic compound characterized by the presence of a chlorophenyl group and a dimethylphenylamino group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Bromophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one
- (2E)-1-(4-Fluorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one
- (2E)-1-(4-Methylphenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one
Uniqueness
Compared to its analogs, (2E)-1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-EN-1-one exhibits unique properties due to the presence of the chlorine atom. This halogen can influence the compound’s reactivity, biological activity, and overall stability. The specific electronic and steric effects imparted by the chlorine atom make this compound distinct from its bromine, fluorine, and methyl analogs.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUKYTKMVJBLAB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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